molecular formula C22H23FN4O3 B2722435 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 941927-83-9

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2722435
CAS No.: 941927-83-9
M. Wt: 410.449
InChI Key: KPGHLPWBYANFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory investigation purposes. Its structure is built upon the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a privileged heterocyclic framework recognized for its versatility and potential in interacting with various biological targets . The core spirocyclic system incorporates a benzyl group at the 8-position and an acetamide side chain bearing a meta-fluorophenyl substituent, which can influence the molecule's physicochemical properties and binding characteristics. The 1,3,8-triazaspiro[4.5]decane pharmacophore has been identified in novel chemotypes acting as delta opioid receptor (DOR) agonists, as revealed through high-throughput screening campaigns . Such compounds are investigated for their potential in managing chronic pain and various neurological disorders, with some derivatives showing a biased signaling profile towards G-protein pathways with lower β-arrestin recruitment, which may be associated with a reduced propensity for certain adverse effects compared to other chemotypes . Furthermore, this spirocyclic scaffold has been explored in the context of inhibiting the mitochondrial Permeability Transition Pore (PTP) through an interaction with the c subunit of FO-ATP synthase, suggesting potential research applications in models of ischemia-reperfusion injury and cardioprotection . Beyond these specific applications, the 1,3,8-triazaspiro[4.5]decane core is a subject of study in other therapeutic areas, including as a key structural component in inhibitors of Discoidin Domain Receptors (DDRs), which are receptor tyrosine kinases implicated in cancer progression and fibrosis . This compound is intended for research applications only by trained professionals. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-7-4-8-18(13-17)24-19(28)15-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHLPWBYANFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure, characterized by a triazaspiro framework, suggests diverse biological activities that warrant detailed exploration.

  • Molecular Formula : C22H23FN4O3
  • Molecular Weight : 410.449 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

1. Anticancer Activity

Studies have shown that compounds with similar structural motifs to this compound can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

2. Antimicrobial Activity

Compounds related to this structure have been evaluated for their antimicrobial properties:

  • Research has indicated that triazole derivatives possess effective antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Similar compounds have been reported to inhibit acetylcholinesterase (AChE), suggesting possible applications in treating neurological disorders such as Alzheimer's disease .

The biological activity of this compound may involve:

  • Binding to Target Proteins : The presence of the triazole ring allows for interaction with various biological targets through hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several studies have explored the pharmacological potential of triazole-based compounds:

StudyFindings
MDPI Study (2020)Compounds exhibited high antioxidant activity and inhibited metabolic enzymes effectively .
Antimicrobial ResearchDemonstrated significant antibacterial activity against multiple strains .
Enzyme Inhibition StudyIdentified as potent AChE inhibitors with implications for Alzheimer's treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Analogues

Key structural variations among analogs include:

  • Substituents on the acetamide nitrogen : The 3-fluorophenyl group in the target compound contrasts with trifluoroethyl (Compound C, ), methyl (), or naphthalenecarboxamide (NFOT, ) groups.
  • Spirocyclic core modifications : Substitution at position 8 with benzyl (target compound), dimethoxybenzoyl (compound 5, ), or indazole (6FEW, ) alters steric and electronic profiles.
  • Fluorine position : The 3-fluorophenyl group in the target differs from 4-fluorophenyl derivatives (), impacting receptor selectivity .
Key Findings:
  • DDR1 Inhibitors : Compound C and 6FEW share the spirocyclic core but differ in substituents. Compound C’s trifluoroethyl group enhances metabolic stability compared to the target’s 3-fluorophenyl .
  • PLD2 Inhibitors: NFOT () shares the 3-fluorophenylacetamide moiety but incorporates a naphthalene group, showing nanomolar PLD2 inhibition .

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () affects steric hindrance and dipole interactions. For PLD2, 3-fluorophenyl derivatives (e.g., NFOT) show higher selectivity than 4-fluorophenyl analogs .
  • Benzyl vs. Aryl Carbonyl Groups : The 8-benzyl group in the target compound may reduce off-target effects compared to 8-(indazole-5-carbonyl) in 6FEW, which enhances DDR1 binding affinity .
  • Acetamide Tail : Trifluoroethyl (Compound C) increases lipophilicity and bioavailability compared to arylacetamide derivatives .

Q & A

Q. What is the typical synthetic route for 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide?

The synthesis involves multi-step pathways, including:

  • Condensation : Formation of the spirocyclic core via cyclization of a triazole precursor (e.g., using POCl₃ for cyclization, as seen in analogous triazolo-pyrazine derivatives) .
  • Functionalization : Introduction of the benzyl group at position 8 via nucleophilic substitution or coupling reactions .
  • Acetamide coupling : Reaction of the intermediate with 3-fluoroaniline using coupling agents like HBTU or DCC .
    Critical factors include solvent choice (e.g., anhydrous dichloromethane), temperature control (e.g., -78°C for sensitive steps), and purification via chromatography .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Resolves the spirocyclic conformation and hydrogen-bonding networks (e.g., torsion angles like C10–C15–C14–C13 = 121.0°) .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for benzyl protons at δ 4.2–4.5 ppm and fluorophenyl signals at δ 7.1–7.4 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ ≈ 495.2 Da) .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest activity against:

  • Enzymes : Inhibition of phospholipase D2 (PLD2) with IC₅₀ values in the nanomolar range, as seen in structurally related triazaspiro compounds .
  • Receptors : Potential interaction with DDR1 (Discoidin Domain Receptor 1), implicated in fibrosis, based on molecular docking simulations .
  • Microbial targets : Analogous sulfonamide-spirocyclic hybrids show antimicrobial activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological improvements include:

  • Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .
  • Parallel experimentation : Employ high-throughput screening to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for coupling steps) .
  • Purification optimization : Replace recrystallization with preparative HPLC for higher purity (>98%) .

Q. What experimental strategies resolve contradictions between solubility and bioactivity data?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals to improve aqueous solubility without altering bioactivity .
  • Structure-activity relationship (SAR) studies : Modify the fluorophenyl or benzyl groups to balance lipophilicity (logP) and potency .
  • In silico modeling : Predict partition coefficients (e.g., AlogPS) to guide structural tweaks .

Q. How can the mechanism of PLD2 inhibition be rigorously validated?

  • Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorescence-based PLD activity assays .
  • Crystallography : Solve co-crystal structures of the compound bound to PLD2 to identify key interactions (e.g., hydrogen bonds with Asn₃₈₀) .
  • Cellular assays : Validate target engagement in cancer cell lines via siRNA knockdown or CRISPR-Cas9 PLD2 knockout models .

Q. What analytical methods address stability issues under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by UPLC-MS to identify degradation products .
  • pH-solubility profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and pH-dependent stability .
  • Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.